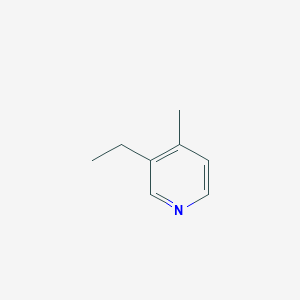

3-Ethyl-4-methylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives as a Privileged Scaffold in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention in medicinal chemistry. rsc.orgnih.gov Considered a "privileged scaffold," the pyridine ring is a core structural component in numerous compounds with diverse biological activities. rsc.orgresearchgate.net This is largely due to the pyridine moiety's ability to enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. rsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a proton acceptor, which is crucial for molecular interactions with biological targets. researchgate.net Consequently, pyridine derivatives are integral to the development of pharmaceuticals and agrochemicals. rsc.orgagropages.com Many FDA-approved drugs contain a pyridine core, highlighting its importance in drug discovery and development. rsc.orgnih.gov

Historical Perspectives on the Study of Alkyl-Substituted Pyridines

The study of alkyl-substituted pyridines has a rich history, initially driven by the need to isolate and understand the components of coal tar, a primary source of these compounds in the past. agropages.com Early research focused on the fundamental synthesis and characterization of these molecules. Over time, the focus has shifted towards exploring their applications. For example, the discovery that certain alkyl-substituted pyridines possess unique flavors and fragrances led to their investigation in the food and perfume industries. colostate.educhemicalbook.com More recently, with the advancement of synthetic methodologies like the Minisci reaction, there is a growing interest in the regioselective synthesis of specific alkylated pyridines to serve as building blocks for pharmaceuticals and other high-value chemicals. acs.orgnih.gov The development of analytical techniques has also been crucial in separating and identifying the various isomers, furthering our understanding of their individual properties and potential uses. zodiaclifesciences.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNYWYMNFRKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060182 | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-21-5 | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-4-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 3 Ethyl 4 Methylpyridine

The compound 3-Ethyl-4-methylpyridine is a liquid at room temperature with the chemical formula C₈H₁₁N. nih.govvulcanchem.com It possesses a distinct odor and is characterized by the physical and chemical properties detailed in the table below. thegoodscentscompany.comontosight.ai

| Property | Value | Source |

| Molecular Weight | 121.18 g/mol | nih.govchemeo.com |

| Boiling Point | 198.0 °C at 760 mmHg | thegoodscentscompany.com |

| Flash Point | 163 °F | thegoodscentscompany.com |

| CAS Number | 529-21-5 | chemeo.com |

| IUPAC Name | This compound | nih.gov |

Synthesis and Manufacturing of 3 Ethyl 4 Methylpyridine

The synthesis of 3-Ethyl-4-methylpyridine can be approached through various methods, often involving the construction of the pyridine (B92270) ring or the modification of a pre-existing one. One general approach to forming substituted pyridines involves the condensation of aldehydes and ammonia (B1221849). A one-pot synthesis method has been described for producing pyridine derivatives, including ethylmethylpyridine, using a nickel-supported hydrotalcite catalyst. researchgate.netresearchgate.net This process involves the reaction of ethanol (B145695) with a nitrogen source like ammonium (B1175870) carbonate. researchgate.netresearchgate.net

Another strategy involves the direct alkylation of pyridine or its derivatives. While direct C-4 alkylation of pyridine has been a challenge, recent advancements have provided methods for regioselective synthesis. acs.orgnih.gov For instance, the use of a maleate-derived blocking group allows for controlled Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. acs.org While not specific to this compound, such methods highlight the evolving strategies for synthesizing specifically substituted pyridines. The synthesis of related compounds, such as 3-vinyl-4-methylpyridine, has also been documented, which could potentially be reduced to this compound. acs.org

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 4 Methylpyridine and Its Complexes

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-ethyl-4-methylpyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound. chemicalbook.comspectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. Key signals include those for the aromatic protons on the pyridine (B92270) ring, as well as the protons of the ethyl and methyl substituents. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. spectrabase.comnih.gov Data from various sources can be compiled to give a comprehensive picture of the carbon skeleton. nih.gov

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.2-8.4 | Doublet | Aromatic CH |

| ¹H | ~7.0-7.2 | Doublet | Aromatic CH |

| ¹H | ~2.6 | Quartet | -CH₂- (Ethyl group) |

| ¹H | ~2.3 | Singlet | -CH₃ (Methyl group) |

| ¹H | ~1.2 | Triplet | -CH₃ (Ethyl group) |

| ¹³C | ~158 | Singlet | C (Pyridine ring) |

| ¹³C | ~148 | Singlet | C (Pyridine ring) |

| ¹³C | ~133 | Singlet | C (Pyridine ring) |

| ¹³C | ~129 | Singlet | C (Pyridine ring) |

| ¹³C | ~126 | Singlet | C (Pyridine ring) |

| ¹³C | ~23 | Singlet | -CH₂- (Ethyl group) |

| ¹³C | ~16 | Singlet | -CH₃ (Methyl group) |

| ¹³C | ~14 | Singlet | -CH₃ (Ethyl group) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands corresponding to specific functional groups and bond vibrations. nih.govcdnsciencepub.comacs.org For instance, bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations. cdnsciencepub.com The C-H stretching vibrations of the alkyl groups are typically observed around 2800-3000 cm⁻¹. The vapor phase IR spectrum has been recorded, providing data free from solvent interference. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.net It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would show characteristic bands for the pyridine ring and the alkyl substituents. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Technique | **Frequency (cm⁻¹) ** | Assignment |

|---|---|---|

| IR | ~2970 | C-H stretch (alkyl) |

| IR | ~1590 | C=C/C=N stretch (pyridine ring) |

| IR | ~1450 | CH₂/CH₃ bend |

| IR | ~800 | C-H out-of-plane bend (aromatic) |

| Raman | ~3050 | Aromatic C-H stretch |

| Raman | ~1600 | Ring stretching |

| Raman | ~1030 | Ring breathing mode |

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (121.18 g/mol ). nih.govnist.govscbt.com The fragmentation pattern provides clues about the structure, with common losses including the ethyl and methyl groups. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 122.09643 | 122.8 |

| [M+Na]⁺ | 144.07837 | 131.7 |

| [M-H]⁻ | 120.08187 | 125.4 |

| [M]⁺ | 121.08860 | 123.3 |

Data predicted using CCSbase. uni.lu

Electronic Transitions Studied by Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. While a crystal structure for this compound itself was not found in the search results, several studies have reported the synthesis and X-ray crystallographic characterization of metal complexes containing this compound (often referred to as β-collidine) as a ligand. at.ua

For example, the structures of azidotetrakis-(this compound)copper(II) perchlorate (B79767) and di-μ(1,1)-azido-[diazido-tetrakis(this compound)]dicopper(II) have been elucidated. at.ua In these complexes, the this compound ligand coordinates to the copper(II) center through its nitrogen atom. The crystallographic data for these complexes provide precise bond lengths and angles for the coordinated this compound molecule. at.ua

Chromatographic and Electrophoretic Methods for Purity and Isomer Separation

Chromatographic and electrophoretic techniques are crucial for assessing the purity of this compound and for separating it from its isomers.

Gas Chromatography (GC): Gas chromatography is a widely used technique for separating and analyzing volatile compounds. nist.gov this compound can be effectively analyzed by GC, and its retention time can be used for identification. osti.gov The Kovats retention index, a standardized measure in GC, has been reported for this compound on both standard non-polar and standard polar columns. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. open.ac.ukresearchgate.netnih.govdoi.org While specific applications of CE for this compound were not detailed in the search results, CE is a powerful technique for the analysis of pyridine derivatives and could be applied for purity assessment and isomer separation. open.ac.uk

Computational Chemistry and Theoretical Investigations of 3 Ethyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Ethyl-4-methylpyridine, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths and angles. researchgate.netcellmolbiol.org These calculations provide a theoretical framework that complements experimental data, offering a deeper understanding of the molecule's stability and structure. cellmolbiol.org

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive.

Theoretical vibrational frequencies can also be calculated using DFT and compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net This comparison helps in the accurate assignment of vibrational modes. researchgate.net Furthermore, DFT can be used to compute various thermodynamic properties, such as enthalpy, free energy, and entropy, which are crucial for understanding the molecule's behavior under different conditions. jocpr.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C₈H₁₁N | ChemScene chemscene.com |

| Molecular Weight | 121.18 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene chemscene.com |

| XLogP3-AA | 2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

MD simulations are also invaluable for investigating intermolecular interactions in the liquid phase. aip.org By simulating a large ensemble of molecules, it is possible to analyze how individual this compound molecules interact with each other, which influences bulk properties like density and viscosity. aip.org These simulations can shed light on the nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the behavior of the compound in a condensed phase. aip.org Studies on related pyridine (B92270) derivatives have shown that the orientation of molecules at interfaces, such as the liquid-vapor interface, can be effectively studied using MD simulations. aip.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. sysrevpharm.orgkashanu.ac.ir These models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed activity or property. sysrevpharm.org

For this compound, QSAR studies could be employed to predict its potential biological activities, such as its biodegradability. d-nb.info By analyzing a dataset of related N-heterocyclic compounds with known biodegradation data, a QSAR model can identify molecular fragments or properties that are positively or negatively correlated with biodegradation. d-nb.info

Similarly, QSPR models can predict various physicochemical properties of this compound. kashanu.ac.irnih.gov For instance, a QSPR model could be developed to estimate its liquid viscosity or its partitioning coefficient between different phases, which are important parameters in chemical engineering and environmental science. nih.govresearchgate.net These predictive models are valuable for high-throughput screening of chemicals and for reducing the need for extensive experimental testing. nih.gov

Prediction of Reactivity and Reaction Pathways Through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. jocpr.com For this compound, these methods can identify the most likely sites for electrophilic or nucleophilic attack. The frontier molecular orbital theory, which considers the HOMO and LUMO, is a key approach in this context. dergipark.org.tr The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can also highlight regions of the molecule that are electron-rich or electron-poor, thereby indicating reactive sites. cellmolbiol.org

By calculating the energies of reactants, transition states, and products, quantum chemical methods can map out the potential energy surface for a given reaction. nih.gov This allows for the determination of activation energies, which are crucial for predicting reaction rates. acs.org For example, the kinetics of the reaction of this compound with hydroxyl radicals in the atmosphere has been studied using these theoretical approaches. acs.org Such studies are vital for understanding the environmental fate and atmospheric chemistry of the compound.

Studies on Non-Linear Optical (NLO) Properties and Potential Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net

For this compound, theoretical calculations can determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net The investigation of related pyridine derivatives has shown that substitutions on the pyridine ring can significantly influence the NLO properties. researchgate.netmdpi.com These computational studies can guide the design and synthesis of new pyridine-based molecules with enhanced NLO characteristics for potential use in advanced optical technologies. mdpi.com

Biological Activity and Pharmaceutical Applications of 3 Ethyl 4 Methylpyridine Derivatives

Mechanisms of Biological Action at the Molecular and Cellular Levels

The therapeutic effects of 3-ethyl-4-methylpyridine derivatives are rooted in their precise interactions with biological macromolecules. These interactions modulate cellular pathways implicated in various diseases.

Enzyme Inhibition and Receptor Antagonism/Agonism

Derivatives built on the pyridine (B92270) scaffold have demonstrated significant activity as modulators of key enzymes and G-protein coupled receptors. nih.govgu.se A notable area of research is their function as antagonists for adenosine (B11128) receptors, which are sought after for their potential as anti-inflammatory and antiasthmatic agents. nih.gov

Structure-activity relationship (SAR) studies on a series of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives revealed potent and selective antagonists for the human A₃ adenosine receptor. nih.gov Research has shown that the substitution pattern on the pyridine ring is critical for activity. For instance, in the 2- and 4-positions of the pyridine ring, an ethyl group was favored over a methyl group for enhancing selectivity. nih.gov Certain derivatives achieved Kᵢ values in the nanomolar range, indicating high binding affinity for the A₃ receptor. nih.gov For example, a 6-(3-chlorophenyl) derivative displayed a Kᵢ value of 7.94 nM at human A₃ receptors with a 5200-fold selectivity. nih.gov Other research has explored derivatives as inhibitors of enzymes like glutaminyl cyclase and nitric oxide synthase. drugbank.comgoogle.com

Protein-Ligand Interactions and Binding Affinity

The biological effect of a compound is fundamentally linked to its ability to bind to a protein target. The affinity of this binding is influenced by the molecule's three-dimensional structure and chemical properties. For pyridine derivatives, the pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues within a protein's binding site.

The addition of alkyl groups, such as the ethyl and methyl groups in this compound, is highly context-dependent and can significantly alter binding affinity. nih.gov These groups can fit into hydrophobic pockets within the protein, potentially displacing water molecules and increasing binding free energy. nih.gov The precise positioning and nature of these substituents are crucial; an ethyl group may provide more favorable interactions than a methyl group, or vice versa, depending on the topology of the protein's binding site. nih.gov Molecular modeling and X-ray crystallography have been instrumental in elucidating these protein-ligand interactions, revealing how small molecules can induce conformational changes in proteins to stabilize binding. nih.govacs.org For instance, the binding of one ligand was shown to stabilize a previously disordered region of a protein, creating a new binding pocket and enhancing selectivity. acs.org

Table 1: Examples of this compound Derivative Interactions

| Derivative Class | Target | Mechanism of Action | Reported Affinity (Kᵢ) |

|---|---|---|---|

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridines | Human A₃ Adenosine Receptor | Receptor Antagonism | 7.94 nM - 20 nM |

| 2-Aminopyridines | Inducible Nitric Oxide Synthase | Enzyme Inhibition | Not Specified |

Therapeutic Potential and Drug Discovery Research

The diverse molecular interactions of this compound derivatives translate into a broad range of potential therapeutic applications, which are being actively explored in drug discovery research.

Anti-Inflammatory and Immunomodulatory Effects

Several pyridine derivatives have demonstrated significant anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.net One proposed mechanism for this effect is the antagonism of A₃ adenosine receptors, which are implicated in inflammatory pathways. nih.gov Another potential mechanism involves the chelation of iron by pyridine-4-one derivatives. nih.govresearchgate.net Since key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent (contain iron), chelating iron can inhibit their activity and reduce inflammation. nih.govresearchgate.net

In preclinical models, such as the carrageenan-induced paw edema test in rats, new derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory activity. nih.gov Furthermore, studies on pyrimidine (B1678525) derivatives, which share structural similarities, indicate they can suppress the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2. rsc.org

Antimicrobial, Antibacterial, and Antifungal Properties

The pyridine nucleus is a core component of many compounds developed for their antimicrobial effects. researchgate.netmdpi.comwjbphs.com Derivatives have been synthesized and tested against a wide array of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species. semanticscholar.orgresearchgate.netajprd.com

For example, a series of novel pyridine derivatives containing oxime esters were synthesized and evaluated for their antifungal activity against plant pathogens. sioc-journal.cn Compounds O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime exhibited potent antifungal activity against Sclerotinia sclerotiorum with EC₅₀ values of 5.07 and 4.81 μg/mL, respectively. sioc-journal.cn Another study reported on pyridine derivatives showing broad-spectrum antimicrobial activity at low concentrations, with minimum inhibitory concentrations (MICs) as low as 8-16 µg/mL. ajprd.com Some compounds have shown notable activity against bacteria like Staphylococcus aureus and Escherichia coli and fungi such as Candida albicans and Aspergillus niger. semanticscholar.orgmdpi.comresearchgate.net

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Derivative Type | Target Organism | Activity Measurement | Result |

|---|---|---|---|

| Oxime Ester Derivative | Sclerotinia sclerotiorum (fungus) | EC₅₀ | 4.81 μg/mL |

| Oxime Ester Derivative | Botrytis cinerea (fungus) | EC₅₀ | 4.98 μg/mL |

| 1,3,4-Oxadiazole Derivative | Various Bacteria & Fungi | MIC | 8-16 µg/mL |

Anticancer and Antitumor Activities

The development of pyridine-based compounds as anticancer agents is a highly active area of research. ontosight.airesearchgate.netresearchgate.net These derivatives can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival. mdpi.commdpi.com Deregulation of these pathways is a hallmark of many cancers. nih.gov

Numerous studies have evaluated the cytotoxic effects of novel pyridine and fused-pyrimidine derivatives against a panel of human tumor cell lines, including those for breast, colon, lung, renal, and central nervous system cancers. researchgate.netmdpi.comnih.gov For example, certain pyrazolopyridine derivatives showed significant antitumor activity at low concentrations. researchgate.net Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases, which are implicated in tumor growth and angiogenesis. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), with some compounds showing IC₅₀ values in the low nanomolar range and inhibiting the proliferation of colorectal cancer cell lines. rsc.org

Table 3: Anticancer Activity of Selected Pyridine-based Derivatives

| Derivative Class | Cancer Cell Line | Mechanism/Target | Activity |

|---|---|---|---|

| Pyrazolopyridine | Various Human Tumor Cell Lines | Not specified | Growth Inhibition (log₁₀[GI₅₀] = -4.6) |

| Pyrido[2,3-d]pyrimidine | Breast Cancer (HER2-) | Cyclin-Dependent Kinase (CDK) Inhibition | Approved Drug Component (Palbociclib) |

| Pyrazolo[3,4-b]pyridine | Colorectal Cancer (Km-12) | TRKA Inhibition | IC₅₀ = 0.304 μM |

Neurological and Central Nervous System (CNS) Modulation

Pyridine derivatives are widely recognized for their diverse activities within the central nervous system (CNS), including anticonvulsant, antidepressant, and anti-neurodegenerative effects. mdpi.comgoogle.comresearchgate.net The structural features of the pyridine nucleus, such as its lipophilicity and the capacity of the nitrogen atom to act as a hydrogen bond acceptor, are key to its ability to cross the blood-brain barrier and interact with CNS targets. openmedicinalchemistryjournal.com

While direct studies on this compound derivatives are limited, research on analogous substituted pyridines provides significant insights into their potential for CNS modulation. For instance, various 2-substituted-pyridines have demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models. Furthermore, certain derivatives have shown the ability to decrease elevated motor activity, suggesting potential applications in conditions requiring CNS depressant effects.

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Research into 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, which bear structural resemblance to molecules derived from a this compound core, has shown that these compounds can act as AChE inhibitors. openmedicinalchemistryjournal.com This suggests that the tetrahydropyridine (B1245486) scaffold derived from 3-substituted pyridines is a promising starting point for developing new agents for Alzheimer's disease. openmedicinalchemistryjournal.com Additionally, patents have been filed for substituted pyridine derivatives as inhibitors of SARM1 activity, a therapeutic target for preventing axonal degeneration in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and peripheral neuropathy. google.com

The table below summarizes the CNS activities observed in various pyridine derivatives, highlighting the potential areas of application for compounds based on the this compound scaffold.

| Activity Type | Target/Model | Relevant Pyridine Class | Potential Application |

| Anticonvulsant | MES & scMet Seizure Models | 2-Substituted Pyridines | Epilepsy |

| CNS Depressant | Amphetamine Antagonism | 2-Substituted Pyridines | Motor Activity Disorders |

| Neuroprotection | SARM1 Inhibition | Substituted Pyridines | Alzheimer's, Parkinson's |

| AChE Inhibition | Acetylcholinesterase | 3-Aryl-N-methyl-tetrahydropyridines | Alzheimer's Disease |

Analgesic and Pain Management Applications

The search for novel, non-opioid analgesics is a significant goal in medicinal chemistry, and pyridine derivatives have emerged as a promising class of compounds. researchgate.net The ethylmethylpyridine isomers, including this compound, are noted as potential intermediates in the synthesis of analgesic drugs. ontosight.ai

Studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have demonstrated that these compounds can exhibit significant analgesic and anti-inflammatory properties. mdpi.com In a standard carrageenan-induced inflammation model, several derivatives showed potent activity. mdpi.com For example, N-(5-methylpyridin-2-yl)- and N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides were identified as particularly effective analgesics and antiphlogistics. mdpi.com This research underscores the potential of incorporating a substituted pyridine moiety, such as 4-methylpyridine (B42270), into larger molecular frameworks to achieve potent pain relief.

The data from these studies, while not directly on this compound derivatives, strongly suggest that the substitution pattern on the pyridine ring is critical for analgesic activity. The presence of a methyl group at the 4-position, as seen in the active benzothiazine carboxamides, points to the therapeutic potential of the this compound scaffold in pain management.

The table below details the analgesic activity found in a series of N-pyridyl-4-methyl-benzothiazine-carboxamides, which provides a basis for the potential of related this compound derivatives.

| Compound | Pyridine Substitution | Analgesic Activity Level | Anti-inflammatory Activity |

| 4b | N-(3-Methylpyridin-2-yl) | High | Moderate |

| 4c | N-(4-Methylpyridin-2-yl) | High | Moderate |

| 4d | N-(5-Methylpyridin-2-yl) | High | High |

| 5 | N-(Pyridin-3-yl) | High | High |

Data synthesized from research on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. mdpi.com

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For pyridine derivatives, SAR studies have elucidated the critical role of the substitution pattern on the pyridine ring for various biological activities.

In the development of selective A3 adenosine receptor antagonists, SAR studies on 3,5-diacyl-2,4-dialkylpyridine derivatives revealed that an ethyl group was favored over a methyl group at both the 2- and 4-positions of the pyridine ring. nih.gov This finding is particularly relevant to the this compound scaffold, suggesting that the combination of small alkyl groups at these positions is beneficial for affinity at certain biological targets. nih.gov Specifically, the compound 5-Ethyl 2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate was found to be highly potent at human A3 receptors. nih.gov

Further SAR exploration on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides established a direct correlation between the spatial arrangement of the pyridine and benzothiazine rings and the resulting analgesic and anti-inflammatory activity. mdpi.com A specific conformation where the carbonyl and sulfo groups are on the same side of the benzothiazine bicycle was associated with a clear dependence of activity on the rotational angle of the pyridine ring. mdpi.com This highlights that both electronic and steric factors of the pyridine substituents are crucial for biological activity.

The table below summarizes key SAR findings for pyridine derivatives relevant to the this compound structure.

| Pyridine Scaffold | Target/Activity | Key SAR Findings | Reference Compound Example |

| 3,5-Diacyl-2,4-dialkylpyridines | A3 Adenosine Receptor Antagonism | Ethyl groups at positions 2 & 4 are favored over methyl groups. | 5-Ethyl 2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate |

| N-Pyridyl-4-methyl-benzothiazine-3-carboxamides | Analgesic & Anti-inflammatory | Activity depends on the mutual arrangement of the pyridine and benzothiazine planes. Methyl substitution on the pyridine ring is well-tolerated and can enhance activity. | N-(5-Methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide |

Design and Synthesis of Prodrugs for Enhanced Biopharmaceutical Profiles

While specific prodrugs of this compound derivatives are not extensively documented, the principles of prodrug design are broadly applicable. A common strategy for CNS delivery is to increase the lipophilicity of a molecule to facilitate passive diffusion across the BBB. researchgate.net This can be achieved by attaching a lipophilic moiety, such as an ester, to the parent drug. For a hypothetical active compound containing the this compound scaffold with a hydroxyl or carboxyl group, esterification could create a more lipophilic prodrug that can cross the BBB before being hydrolyzed back to the active form by esterases in the brain.

Another advanced strategy involves targeting specific transporters at the BBB. For example, the redox chemical delivery system utilizes a dihydropyridine-pyridine carrier system. researchgate.net A drug is attached to a lipophilic dihydropyridine (B1217469) carrier, which allows it to penetrate the BBB. Once in the brain, the dihydropyridine is oxidized to a charged pyridinium (B92312) salt, trapping the drug-carrier complex within the CNS. Subsequent cleavage of the bond between the drug and the carrier releases the active agent. researchgate.net A molecule based on the this compound scaffold could theoretically be developed into such a delivery system.

The synthesis of prodrugs requires careful chemical planning. For instance, creating ester prodrugs often involves reacting the parent drug (containing a hydroxyl group) with an appropriate acyl chloride or anhydride. The synthesis of a dihydropyridine-based carrier system would involve more complex multi-step organic synthesis, starting from a suitable pyridine precursor. mdpi.com

The table below outlines common prodrug strategies that could be applied to derivatives of this compound for enhanced biopharmaceutical profiles.

| Prodrug Strategy | Carrier/Promoiety Type | Target Barrier/Problem | Potential Synthetic Route |

| Lipophilic Prodrug | Ester (e.g., pivaloyloxymethyl) | Blood-Brain Barrier, Poor Solubility | Esterification of a hydroxyl or carboxyl group on the parent drug. |

| Redox Chemical Delivery System | Dihydropyridine-Pyridinium | Blood-Brain Barrier | Coupling of the parent drug to a dihydropyridine carrier, followed by in vivo oxidation. |

| Amide Prodrug | Amino Acids | GI Side Effects, Controlled Release | Formation of an amide bond between a carboxylic acid on the parent drug and an amino acid. |

Applications in Agrochemicals and Materials Science

Role in the Development of Advanced Pesticides and Herbicides

The pyridine (B92270) ring is a critical structural motif in modern agrochemicals, forming the backbone of many fourth-generation pesticides known for high efficacy and low toxicity. agropages.com While direct public documentation on the use of 3-ethyl-4-methylpyridine for specific commercial pesticides is limited, the well-established role of its structural analogs, particularly methylpyridines, provides a clear indication of its potential and likely application in this sector. Pyridine-based pesticides are a major focus of innovation in the agrochemical industry due to their favorable environmental profiles and effectiveness. agropages.com

Methylpyridine derivatives are key intermediates for a range of advanced, systemic pesticides. agropages.com For instance, 3-methylpyridine (B133936) is a crucial starting material for the synthesis of several widely used insecticides and herbicides through chlorination and fluorination reactions. agropages.com The resulting chlorinated intermediates are foundational for producing neonicotinoid insecticides like Imidacloprid and Acetamiprid, as well as sulfonylurea herbicides such as Flazasulfuron. agropages.com The general synthetic pathways involving alkylpyridines suggest that this compound could be employed to create novel active ingredients with modified properties, such as altered solubility, stability, or target-site binding affinity. The synthesis of new pyridine compounds for use as eco-friendly insecticides is an active area of research. researchgate.net Similarly, novel pyrazole (B372694) derivatives containing phenylpyridine moieties have been synthesized and tested for herbicidal activity, demonstrating the modularity of using substituted pyridines as foundational blocks. nih.gov

The table below illustrates prominent pesticides derived from 3-methylpyridine, a close structural relative of this compound, highlighting the synthetic routes that could be adapted for this compound.

| Precursor | Intermediate(s) | Final Pesticide(s) | Pesticide Class |

| 3-Methylpyridine | 2-chloro-5-methylpyridine → 2-chloro-5-chloromethylpyridine (CCMP) | Imidacloprid, Acetamiprid | Neonicotinoid Insecticide |

| 3-Methylpyridine | 2-chloro-3-trichloromethyl pyridine → 2-chloro-3-trifluoromethyl pyridine | Flazasulfuron | Sulfonylurea Herbicide |

| 3-Methylpyridine | CCMP → Dichlorotrifluoromethyl Pyridine (DCTF) | Haloxyfop-methyl, Chlorfluazuron, Fluazuron | Various |

This table showcases the established agrochemical applications of 3-methylpyridine, a related compound, to illustrate the synthetic potential of alkylpyridines like this compound. agropages.com

Utilization as Building Blocks in Functional Materials and Polymers

The distinct chemical properties of this compound make it a valuable building block for the synthesis of specialized polymers and functional materials. Chemical suppliers categorize the compound under "Material Building Blocks" and "Polymer Science," indicating its established role in these fields. bldpharm.com Its utility is particularly noted in advanced polymerization techniques. For example, commercial suppliers link this compound to Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method used to create well-defined polymers with specific functionalities and architectures. sigmaaldrich.com

Research into rare-earth metal-catalyzed polymerization has highlighted the use of pyridine-analogous structures for initiating polymerization and for end-group functionalization. google.com This approach allows for precise control over the polymer's properties, tailoring them for specific applications. More recent studies have demonstrated that pyridine adducts, such as those formed with 4-ethyl pyridine, exhibit unique stability and reactivity, enabling regioselective substitution reactions. rsc.org This capability is crucial for designing and constructing complex molecules and materials with predetermined structures and functions. The synthesis of functional derivatives from substituted pyridines, such as creating aryl pyridin-4-ylmethyl ethers from ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, further demonstrates the compound's role as a versatile platform for creating new materials. researchgate.net

The table below summarizes the applications of this compound and related compounds in materials science.

| Compound/Class | Application Area | Specific Use / Technique | Research Finding |

| This compound | Polymer Chemistry | Synthesis of functional polymers | Linked to Atom Transfer Radical Polymerization (ATRP) for creating well-defined polymers. sigmaaldrich.com |

| Pyridine Derivatives | Polymer Chemistry | End-group functionalization | Used with rare-earth metal catalysts to control polymer properties. google.com |

| 4-Ethyl Pyridine Adducts | Functional Materials | Regioselective synthesis | Py·B3H7 adducts provide unique stability and reactivity for targeted chemical modifications. rsc.org |

| Substituted Pyridines | Materials Synthesis | Precursors for functional ethers | Used to synthesize aryl pyridin-4-ylmethyl ethers via condensation reactions. researchgate.net |

Intermediates in the Production of Fine Chemicals

This compound is an important intermediate in the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. Its utility spans different sectors, including fragrances and potentially pharmaceuticals, based on the reactivity of its core structure.

One documented application is in the formulation of perfume compositions. The alkyl-substituted pyridine has been suggested for use in non-floral fragrances, where it blends well with earthy and mossy notes like Oakmoss and Vetiver. It is also used to create new variations of Fougere-type scents in combination with other fragrance components such as Amylsalicylate and Cedarwood. chemicalbook.com

The broader class of alkylpyridines, including picolines (methylpyridines) and lutidines (dimethylpyridines), are widely used as intermediates in the manufacture of pharmaceuticals, dyes, and rubber accelerators. chemdad.com The synthesis processes for these compounds are often related. For example, in the industrial production of 3-methyl-pyridine (3-picoline), a key intermediate for nicotinic acid (Vitamin B3) and various insecticides, 3-ethylpyridine (B110496) is often generated as a significant side product, underscoring the shared chemistry and reaction pathways. google.com The versatility of the ethyl-methyl-substituted heterocyclic core is also seen in the synthesis of complex pharmaceutical compounds, where related structures like 3-Ethyl-4-methyl-3-pyrrolin-2-one serve as key intermediates. chemimpex.comgoogle.com

Environmental Chemistry and Biodegradation Studies of 3 Ethyl 4 Methylpyridine

Microbial Degradation Pathways and Enzyme Activities of Alkylpyridines

The microbial breakdown of alkylpyridines like 3-ethyl-4-methylpyridine is a key process in their environmental degradation. nih.gov Several metabolic strategies have been identified in microorganisms that can utilize these compounds as a source of carbon, nitrogen, and energy. nih.govoup.com

Generally, the metabolism of alkylpyridines can be initiated by one of three main reactions:

Oxidation of the aromatic ring: This involves the hydroxylation of the pyridine (B92270) ring. nih.govoup.com For instance, the degradation of 4-methylpyridine (B42270) and 4-ethylpyridine (B106801) by Pseudonocardia sp. strain M43 proceeds through initial hydroxylation, forming 2-hydroxy-4-methylpyridine (B87338) and 2-hydroxy-4-ethylpyridine, respectively. oup.comnih.gov

Oxidation of the alkyl group: This pathway involves the oxidation of the methyl or ethyl side chains. nih.gov

Reduction of the aromatic ring: This is another proposed initial step in the degradation of some pyridine compounds. nih.govoup.com

A novel degradation pathway has been described for 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) by Gordonia nitida LE31. nih.govresearchgate.net This pathway involves a C-2–C-3 ring cleavage without the initial oxidation of the pyridine ring or the alkyl group. nih.govresearchgate.netresearchgate.net In this process, formic acid was identified as a metabolite, and the degradation of levulinic acid was induced. nih.govresearchgate.net Key enzymes with increased activity in cells grown on 3-methylpyridine and 3-ethylpyridine were levulinic aldehyde dehydrogenase and formamidase, supporting the proposed ring cleavage mechanism. nih.govresearchgate.net

Interactive Data Table: Enzyme Activities in Gordonia nitida LE31 Grown on Different Substrates

| Enzyme | Substrate | Specific Activity (nmol/min/mg of protein) | Reference |

| Levulinic aldehyde dehydrogenase | 3-Methylpyridine | 12.3 | nih.gov |

| 3-Ethylpyridine | 10.5 | nih.gov | |

| Acetate (B1210297) | 2.1 | nih.gov | |

| Formamidase | 3-Methylpyridine | 45.2 | nih.gov |

| 3-Ethylpyridine | 41.8 | nih.gov | |

| Acetate | 15.6 | nih.gov |

Ecotoxicological Impact on Aquatic Life and Environmental Organisms

Pyridine derivatives, including this compound, are considered environmental pollutants with the potential for toxic effects on aquatic life. nih.govontosight.ai Their presence in surface and groundwaters, often near industrial sites, raises concerns about their impact on environmental organisms. nih.gov

The ecotoxicity of these compounds is a subject of regulatory evaluation. For instance, a safety data sheet for a product containing 5-ethyl-2-methylpyridine, an isomer of this compound, indicates that it is harmful to aquatic life, with long-lasting effects. Similarly, another safety data sheet for this compound notes that it is harmful to aquatic organisms. thermofisher.com

A screening-level hazard characterization by the U.S. Environmental Protection Agency for the pyridine and pyridine derivatives category, which includes this compound, provides insights into their potential ecological effects. epa.gov While detailed ecotoxicological data for this compound specifically is limited in the provided search results, the general assessment for the category suggests that these compounds are not highly hazardous to aquatic organisms. canada.ca This is supported by the Canadian environmental screening assessment which also concluded that the substance did not meet the criteria for inherent toxicity to aquatic organisms. canada.cacanada.ca

Bioremediation and Chemical Degradation Strategies for Environmental Contamination

The contamination of soil and water with alkylpyridines necessitates the development of effective remediation strategies. researchgate.net Bioremediation, which utilizes microorganisms to break down pollutants, is considered a promising and environmentally friendly approach. researchgate.netwalshmedicalmedia.com

The isolation of bacterial strains capable of degrading various alkylpyridines demonstrates the potential for bioremediation. oup.comresearchgate.netcapes.gov.br For example, Gordonia nitida LE31 can degrade 3-methylpyridine and 3-ethylpyridine, while Pseudonocardia sp. strain M43 is effective against 4-methylpyridine and 4-ethylpyridine. nih.govoup.comnih.gov The actinomycete genus Rhodococcus has also shown potential for degrading a range of aromatic compounds, including pyridine and its derivatives. mdpi.com The efficacy of bioremediation can be influenced by environmental factors such as the presence of other carbon and nitrogen sources. researchgate.netcapes.gov.br For instance, the presence of glucose was found to enhance the degradation of pyridine by a Paracoccus sp. strain. capes.gov.br

In addition to bioremediation, chemical degradation methods are also being explored. Advanced oxidation processes, such as the use of ultrasound in combination with oxidizing agents like hydrogen peroxide, have been investigated for the degradation of compounds like 4-methylpyridine. researchgate.net Another approach involves the use of encapsulated enzymes, such as laccase and peroxidase, which can degrade a broad spectrum of aromatic pollutants. battelle.org These enzymatic treatments offer the advantage of continuous, slow-release action and can be applied to both soil and sediment. battelle.org

Synthesis and Functionalization of 3 Ethyl 4 Methylpyridine Derivatives and Analogues

Design Principles for Novel Ethylmethylpyridine Scaffolds

The design of novel molecular scaffolds based on the 3-ethyl-4-methylpyridine framework is a strategic process aimed at creating new chemical entities with tailored properties. This process often employs principles of scaffold-based drug design and materials science, where a core structure is systematically modified to explore chemical space and optimize function.

A primary design principle is "scaffold hopping," which involves replacing a known active core (a pharmacophore, for instance) with a structurally different but functionally similar motif. biosolveit.de The this compound unit can serve as a novel scaffold to replace existing pyridine-based cores in biologically active compounds, potentially leading to improved properties or novel intellectual property. biosolveit.de The goal is to maintain the essential three-dimensional arrangement of functional groups responsible for biological activity while altering the central framework. biosolveit.de

Another key principle is the optimization of the scaffold's architecture to achieve specific outcomes, such as enhancing binding to a biological target or tuning material properties. For tissue engineering applications, for example, scaffold design involves creating a structure with appropriate porosity and mechanical properties to support cell growth. nih.gov While not directly applied to this compound in the retrieved literature, these principles of matching structural design to functional requirements are generalizable. The design process can utilize computational tools to predict how modifications to the ethylmethylpyridine core will affect its electronic and steric properties, thereby guiding synthetic efforts. nih.gov The lifecycle of a designed scaffold, particularly in biomedical applications, is often considered in phases: an initial phase of primary function (e.g., providing radial strength for a vascular scaffold), a restoration phase where properties begin to change, and a final resorption or degradation phase. pcronline.comnih.gov

Preparation of Halogenated, Aminated, and Other Substituted Pyridines

The functionalization of pyridine (B92270) rings through the introduction of halogens, amino groups, and other substituents is fundamental to creating versatile intermediates for more complex syntheses. Various methods have been developed for the preparation of these derivatives, often starting from commercially available picolines or other simple pyridines.

Halogenation: The introduction of a halogen atom onto the pyridine ring is a key step for subsequent cross-coupling reactions or nucleophilic substitutions. For instance, 3-bromo-4-picoline can be prepared by reacting 4-methylpyridine (B42270) with bromine in the presence of aluminum chloride and potassium bromide, yielding the product as a brownish-yellow oil. patsnap.com Another approach involves the bromination of 3-ethyl-6-methylpyridine using a brominating agent like N-bromosuccinimide (NBS) to produce 2-bromo-3-ethyl-6-methylpyridine. evitachem.com The synthesis of 2-chloro-3-amino-4-methylpyridine, an intermediate for the anti-AIDS drug nevirapine, can be achieved through a multi-step process starting from acetone (B3395972) and ethyl cyanoacetate, which involves the formation of an intermediate, ethyl 2-chloro-4-methylnicotinate. google.com

Amination: The synthesis of aminopyridines is crucial for building a wide range of functional molecules. 3-Amino-4-methylpyridine (B17607) can be synthesized from 3-bromo-4-methylpyridine (B15001) via an amination reaction using concentrated ammonia (B1221849) water and a copper sulfate (B86663) catalyst at elevated temperature and pressure. patsnap.com Yields for this conversion can be quite high, reaching up to 95% when using methanol (B129727) and ammonia gas in an autoclave. patsnap.com An alternative route involves using 4-methylpyridine-3-boronic acid as a starting material with an inorganic amide as the ammonia source, catalyzed by a metal oxide like silver suboxide, to produce 3-amino-4-methylpyridine in high yield. google.com Reductive amination is another powerful technique used to introduce substituted amino groups. nih.gov

Other Substitutions: Beyond simple halogenation and amination, more complex substituted pyridines are synthesized for specific targets. For example, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate can be condensed with substituted phenols or anilines to create aryl pyridin-4-ylmethyl ethers and pyrrolo[3,4-c]pyridin-3-ones, respectively. researchgate.net These reactions demonstrate how a reactive chloromethyl group on the pyridine scaffold serves as a handle for further diversification. researchgate.net

| Target Compound | Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-picoline | 4-Methylpyridine | AlCl₃, KBr, Br₂ | 57% | patsnap.com |

| 3-Amino-4-picoline | 3-Bromo-4-picoline | NH₃(aq), CuSO₄ | 90% | patsnap.com |

| 3-Amino-4-picoline | 3-Bromo-4-picoline | NH₃(g), CuSO₄, Methanol | 95% | patsnap.com |

| 3-Amino-4-methylpyridine | 4-Picoline-3-boric acid | Ammoniacal liquor, Ag₂O | 95% | google.com |

| Ethyl 2-chloro-4-methylnicotinate | Ethylcyanoacetate, Acetone | N,N-dimethylformamide dimethyl acetal, HCl | Not specified in abstract | google.com |

| Aryl pyridin-4-ylmethyl ethers | Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, Phenols | K₂CO₃ | Not specified in abstract | researchgate.net |

Synthesis of Fused Heterocyclic Systems Containing the Pyridine Moiety

The pyridine ring is a foundational component in a vast array of fused heterocyclic systems, which are structures where one or more rings share an edge or a common bond. uou.ac.in These compounds are of great interest due to their prevalence in biologically active molecules, including alkaloids and pharmaceuticals. metu.edu.tr The synthesis of these systems often involves the construction of a new ring onto a pre-existing, functionalized pyridine scaffold, such as a derivative of this compound.

One common strategy involves intramolecular cyclization reactions. metu.edu.tr For example, starting from a suitably substituted pyridine, a new 6- or 7-membered ring can be formed. metu.edu.tr Research has demonstrated the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives starting from 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile. researchgate.net This aminopyridine, when treated with reagents like ethyl acetoacetate, acetic anhydride, or urea, undergoes condensation and cyclization to form the fused pyrimidine (B1678525) ring. researchgate.net

Another approach utilizes functional groups on the pyridine ring to react with bifunctional reagents to build the new ring system. The reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile (B47326) leads to the formation of a 1,8-naphthyridine (B1210474) derivative. researchgate.net Similarly, a 6-hydrazido-substituted pyridine can be reacted with reagents like acetic acid or phenylisothiocyanate to yield fused pyrazolo-[3,4-b]-pyridine derivatives. researchgate.net

More complex fused systems, such as quinolizine and benzoquinolizine derivatives, can also be synthesized. The reaction of ethyl α-(dimethylaminomethylene)-2-pyridineacetate with various esters or acid anhydrides affords a range of substituted 4-oxo-4H-quinolizine derivatives. jst.go.jp These methods highlight the versatility of functionalized pyridines as synthons for creating diverse and complex heterocyclic architectures. researchgate.netjst.go.jp

| Starting Pyridine Derivative | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate, Acetic anhydride, Urea | Pyrido[2,3-d]pyrimidine | researchgate.net |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | researchgate.net |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid, Phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridine | researchgate.net |

| Ethyl α-(dimethylaminomethylene)-2-pyridineacetate | Diethyl malonate | Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate | jst.go.jp |

Advanced Derivatization for Specific Biological or Material Applications

Derivatization is a process where a compound is chemically transformed into a new, related compound, or 'derivative'. This strategy is widely used to enhance specific properties of a molecule for analytical, biological, or material science purposes. tandfonline.comresearchgate.net For pyridine compounds, derivatization can improve ionization efficiency for mass spectrometry, enhance biological activity, or create new materials. nih.gov

In the context of biological applications, derivatization of pyridine scaffolds is central to the development of new therapeutic agents. An optimized synthesis for potent p38α mitogen-activated protein kinase (MAPK) inhibitors involves the derivatization of a 2-fluoro-4-methylpyridine (B58000) starting material. rsc.org The synthesis builds a complex imidazole-based inhibitor onto the pyridine core, demonstrating how the initial pyridine structure is elaborated through multiple steps to achieve a specific biological function. rsc.org The final derivatives incorporate moieties designed to interact with specific binding sites on the target enzyme. rsc.org

For analytical applications, derivatization is often employed to improve the detection and quantification of analytes in complex matrices. nih.gov Chemical derivatization can increase the mass of an analyte, shifting it to a region of the mass spectrum with less interference, and can introduce a fixed charge or a highly proton-affinitive group to enhance ionization. tandfonline.comnih.gov For example, 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) has been developed as a derivatization reagent for vitamin D metabolites. nih.gov It reacts with hydroxyl groups to form N-methylpyridyl ether salts, which improves their analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This principle could be applied to hydroxylated derivatives of this compound to facilitate their quantification in various samples. The derivatization reaction itself can be optimized by adjusting parameters such as temperature, time, and reagent concentration to maximize the yield of the desired product. nih.gov

Comparative Studies of Ethylmethylpyridine Isomers in Synthesis and Application

The specific placement of substituents on a pyridine ring profoundly influences the molecule's physical, chemical, and electronic properties. The study of positional isomerism, such as comparing different ethylmethylpyridine isomers, is crucial for understanding structure-property relationships. mdpi.com Even with the same molecular formula, isomers like 2-ethyl-5-methylpyridine (B175595) and this compound can exhibit distinct characteristics. ontosight.ai

The position of alkyl groups alters the electronic distribution within the aromatic ring, which in turn affects the molecule's reactivity, basicity, and spectroscopic properties. For instance, studies comparing ortho-, meta-, and para-substituted pyridine compounds have demonstrated significant differences in their absorption and fluorescence spectra. The linkage position of substituents can cause bathochromic (red) shifts in spectroscopic readouts when comparing one isomer to another. Recent research on 2-N-phenylamino-methyl-nitropyridine isomers showed that changing the methyl group's position modulated both the structural architecture and photophysical behavior. mdpi.com

In synthesis, the location of substituents dictates the regioselectivity of subsequent reactions. The electronic environment created by the ethyl and methyl groups on the this compound ring will direct incoming electrophiles or nucleophiles to specific positions, a factor that would differ in another isomer like 5-ethyl-2-methylpyridine. This difference in reactivity is a key consideration when designing synthetic routes. For example, the Chichibabin reaction, used to synthesize various substituted pyridines, would yield different products or product distributions depending on the starting isomer.

The distinct properties of isomers also translate to their applications. In the development of agrochemicals or pharmaceuticals, one isomer may exhibit high biological activity while another is inactive or has a different activity profile. This is because the precise three-dimensional shape and electronic surface of the molecule, which are determined by the substituent positions, govern its interaction with biological targets like enzymes or receptors. mdpi.com

| Property | Influence of Isomerism | Example/Observation | Reference |

|---|---|---|---|

| Physical Properties | Melting points, boiling points, and acid-base properties vary significantly among isomers. | The three isomers of methylpyridine (2-, 3-, and 4-methylpyridine) show distinct physical properties. | |

| Reactivity | The electronic environment created by substituent patterns dictates reactivity and regioselectivity. | Reactivity patterns of substituted aminopyridines depend heavily on the substitution pattern. | |

| Spectroscopic Properties | Positional changes lead to differences in absorption spectra, fluorescence emission, and quantum yields. | Comparing ortho-, meta-, and para-substituted pyridines shows marked differences in photophysical properties. | |

| Biological Activity | The specific 3D arrangement of functional groups, which differs between isomers, is critical for interaction with biological targets. | Isomers can have vastly different activities, a key consideration in drug and agrochemical design. | mdpi.com |

Coordination Chemistry and Metal Complexation of 3 Ethyl 4 Methylpyridine

Synthesis and Characterization of Metal Complexes with 3-Ethyl-4-methylpyridine Ligands

The synthesis of metal complexes incorporating this compound, also known as β-collidine, has been successfully achieved through various established methods. Research has demonstrated the preparation of distinct copper(II) azido (B1232118) complexes using this ligand. at.ua

One synthetic route involves the reaction of copper(II) perchlorate (B79767) hexahydrate with a stoichiometric excess of this compound in acetone (B3395972), followed by the addition of an aqueous solution of sodium azide (B81097) (NaN₃). This procedure yields black crystals of azidotetrakis(this compound)copper(II) perchlorate, Cu(β-collidine)₄(N₃). at.ua An alternative method utilizes copper(II) acetate (B1210297) dihydrate dissolved in a water-acetone mixture, to which this compound and an aqueous solution of sodium azide are added. This approach leads to the formation of dark green crystals of di-μ(1,1)-azido-[diazido-tetrakis(this compound)]dicopper(II), [Cu(β-collidine)₂(N₃)₂]₂. at.ua

Similarly, adducts of copper(II) dithiocarbonates with substituted pyridines have been synthesized. A general method involves the direct reaction of a copper(II) salt, such as cupric chloride dihydrate, with potassium O-ethyldithiocarbonate and the respective substituted pyridine (B92270) (like 3-ethylpyridine) in an acetone medium. wiley.com These reactions typically yield monomeric, five-coordinated adducts. wiley.com

Table 1: Synthesized this compound Metal Complexes and Starting Materials

| Complex | Metal Salt | Ligand | Other Reagents | Resulting Formula | Ref. |

|---|---|---|---|---|---|

| 1 | Copper(II) perchlorate hexahydrate | This compound | Sodium azide | Cu(C₈H₁₁N)₄(N₃) | at.ua |

Elucidation of Ligand Binding Modes and Coordination Geometries in Metal Centers

The steric and electronic properties of this compound influence its binding to metal centers, leading to specific coordination geometries. X-ray crystallography has been instrumental in revealing these structural details. at.ua In the complex Cu(β-collidine)₄(N₃), the this compound ligand acts as a monodentate donor, coordinating to the copper(II) ion through its nitrogen atom. at.ua The resulting coordination geometry around the copper center is a tetragonal pyramid. at.ua The basal plane of the pyramid is occupied by the nitrogen atoms of four separate this compound ligands, while a terminal azido ligand sits (B43327) at the apical position. at.ua

The precise bond lengths between the metal and the ligand are key parameters derived from crystallographic studies. For instance, in the tetragonal pyramidal [Cu(β-collidine)₄(N₃)]⁺ cation, the Cu-N bond distance to the pyridine ligands in the basal plane is 2.033(4) Å. at.ua The apical Cu-N bond to the azido ligand is slightly longer at 2.141(6) Å. at.ua These distances are typical for copper(II) complexes and reflect the nature of the metal-ligand interaction.

Table 2: Coordination Geometries and Bond Lengths in this compound Complexes

| Complex Formula | Metal Center | Coordination Geometry | Ligand Binding Mode | Key Bond Lengths (Å) | Ref. |

|---|---|---|---|---|---|

| Cu(C₈H₁₁N)₄(N₃) | Cu(II) | Tetragonal pyramidal | Monodentate N-coordination | Cu-N(pyridine) = 2.033(4) | at.ua |

| Cu-N(azide) = 2.141(6) | at.ua |

Catalytic Applications of this compound-Based Metal Complexes

While specific research on the catalytic activity of this compound complexes is not extensively documented in the provided sources, the broader class of metal complexes containing substituted pyridine ligands is widely recognized for its catalytic prowess. unimi.itresearchgate.net These complexes are versatile catalysts in a range of organic transformations and industrial processes. researchgate.net

For example, rhodium complexes bearing pyridine-derived ligands have been employed as catalysts in significant reactions such as the water-gas shift reaction, the carbonylation of methanol (B129727), and the reduction of nitroarenes. researchgate.net The electronic and steric properties of the pyridine ligand can be tuned by substituents, which in turn influences the activity and selectivity of the metal catalyst. researchgate.net Similarly, iron complexes with pyridine-containing macrocycles have been studied for their ability to catalyze oxidation reactions, including the oxidation of water. unimi.it

The design of the ligand framework is crucial for catalytic performance. Pincer-type ligands, which can incorporate pyridine moieties, are known to enhance catalytic capability by preventing the dimerization of active metal centers, a process that can otherwise inhibit catalysis. mdpi.com Given these precedents, it is reasonable to infer that metal complexes of this compound could be promising candidates for various catalytic applications, an area ripe for future investigation.

Theoretical Investigations of Metal-Ligand Interactions and Bond Energies

Theoretical and computational chemistry provides powerful tools for understanding the intricacies of metal-ligand bonding. researchgate.netresearchgate.net Density Functional Theory (DFT) is a particularly prominent method used to investigate the structural and bonding characteristics of coordination complexes, including those with pyridine-based ligands. researchgate.netresearchgate.net Such studies can compute equilibrium geometries, which can then be compared with experimental data from X-ray diffraction to validate the computational model. researchgate.net

A key aspect of these theoretical investigations is the analysis of the electronic structure to elucidate the nature of the metal-ligand bond. Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density between the metal and the ligand, quantifying the extent of charge transfer and the energetic stabilization of the complex. researchgate.netresearchgate.net For instance, in studies of zinc chloride complexes with vinylpyridine isomers, DFT and NBO analyses revealed that coordination with the 4-vinylpyridine (B31050) ligand was energetically more favorable than with the 2-vinylpyridine (B74390) ligand, a preference confirmed by the stabilization energy of the interaction between the zinc and pyridyl nitrogen orbitals. researchgate.net

These computational approaches can be applied to complexes of this compound to determine bond energies, analyze orbital interactions, and understand how the ethyl and methyl substituents on the pyridine ring influence the electronic properties and reactivity of the metal center. This theoretical insight is crucial for the rational design of new complexes with desired properties, such as enhanced catalytic activity. researchgate.net

Table of Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | 3-Ethyl-4-picoline; β-Collidine | C₈H₁₁N |

| Copper(II) perchlorate hexahydrate | Cu(ClO₄)₂·6H₂O | |

| Sodium azide | NaN₃ | |

| Copper(II) acetate dihydrate | Cu(CH₃COO)₂·2H₂O | |

| Acetone | C₃H₆O | |

| Cupric chloride dihydrate | CuCl₂·2H₂O | |

| Potassium O-ethyldithiocarbonate | Potassium ethyl xanthate | C₃H₅KOS₂ |

| Rhodium | Rh | |

| Iron | Fe | |

| Zinc Chloride | ZnCl₂ | |

| 2-vinylpyridine | C₇H₇N |

Future Research Directions and Emerging Trends for 3 Ethyl 4 Methylpyridine

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For pyridine (B92270) derivatives, this involves developing synthesis methods that are more efficient, use less hazardous materials, and reduce waste. nih.govbohrium.com Future research for synthesizing 3-Ethyl-4-methylpyridine is expected to align with these trends.

Key approaches include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. bohrium.com MCRs are considered a green tool in organic synthesis. bohrium.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and often allows for the use of more environmentally benign solvents like ethanol (B145695) or even solvent-free conditions. nih.govnih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable route to chemical synthesis. acs.orgfigshare.com A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, showcasing the potential for creating stereo-defined products under mild conditions. acs.orgfigshare.com

Novel Catalysts: Research into new catalysts, including metal-based (e.g., gold, cobalt, rhodium) and magnetically recoverable nanocatalysts, aims to improve reaction efficiency and simplify product purification. rsc.orgrsc.orgacs.org

Table 1: Comparison of Green Synthesis Strategies for Pyridine Derivatives

| Synthesis Approach | Advantages | Challenges for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, procedural simplicity. bohrium.com | Developing specific MCRs that yield the 3,4-disubstituted pattern efficiently. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, use of green solvents. nih.gov | Optimization of reaction conditions (temperature, time, power) for specific substrates. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Identifying or engineering an enzyme specific for the synthesis or modification of this compound. |

| Advanced Catalysis | High efficiency, potential for novel transformations, catalyst recyclability (magnetic catalysts). rsc.org | Catalyst cost and sensitivity, ensuring compatibility with functional groups. |

Exploration of Novel Biological Targets and Therapeutic Areas

Pyridine scaffolds are integral to numerous pharmaceuticals and are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. rsc.orgrsc.orgijsat.org While this compound itself is not extensively studied, its derivatives represent a promising area for drug discovery.

Future research will likely focus on: